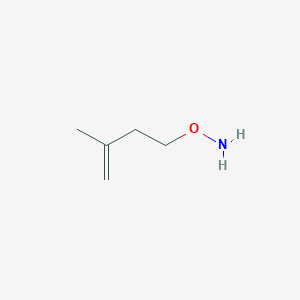
2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C₇H₉BrN₂O. It features a bromopyridine moiety attached to an aminoethanol group, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated pyridine is then subjected to nucleophilic substitution with an amine, such as ammonia or an amine derivative, to introduce the amino group at the 4-position.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for scale, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom in the pyridine ring is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of N-oxides or carboxylic acids.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or receptor binding.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a candidate for the synthesis of molecules with potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromopyridine moiety can interact with aromatic residues in proteins, while the aminoethanol group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-chloropyridin-4-yl)ethan-1-ol
- 2-Amino-2-(3-fluoropyridin-4-yl)ethan-1-ol
- 2-Amino-2-(3-iodopyridin-4-yl)ethan-1-ol
Uniqueness
Compared to its analogs, 2-Amino-2-(3-bromopyridin-4-yl)ethan-1-ol offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the aminoethanol moiety enhances solubility and potential biological activity. This combination makes it particularly valuable in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-amino-2-(3-bromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-3-10-2-1-5(6)7(9)4-11/h1-3,7,11H,4,9H2 |
InChI Key |
YZPAIVRGYIBAIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(CO)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


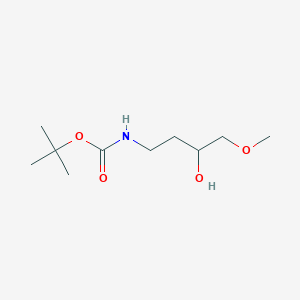
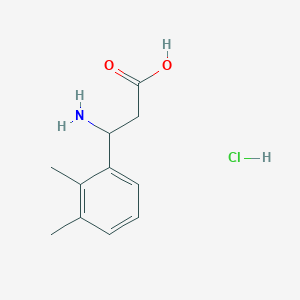

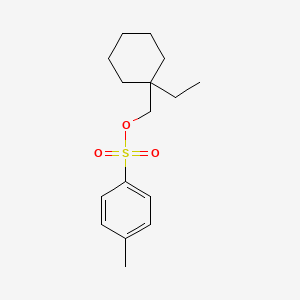
![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)
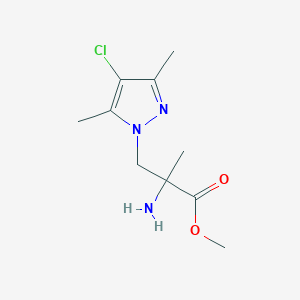
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)

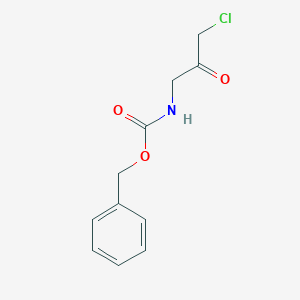
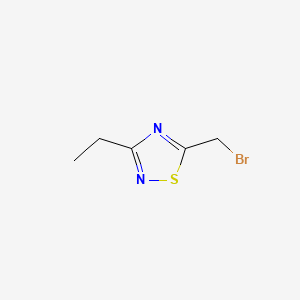
![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
